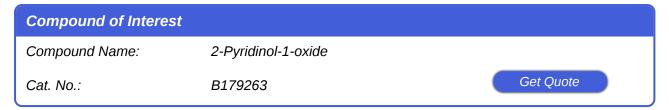


A Comprehensive Technical Guide to 2-Pyridinol-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinol-1-oxide, also known as 1-hydroxy-2-pyridinone (HOPO), is a versatile heterocyclic compound with the CAS Number 13161-30-3.[1][2][3][4][5] It is a valuable building block in organic synthesis and has garnered significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on experimental details and data presentation for the scientific community.

Chemical and Physical Properties

2-Pyridinol-1-oxide is a beige, crystalline solid at room temperature.[4] It is known to exist in tautomeric equilibrium between the 2-hydroxypyridine 1-oxide and the 1-hydroxy-2-pyridone forms. The pyridone tautomer is the predominant form in the solid state. This tautomerism is a key factor in its chelating and biological activities.[6]

Key Physicochemical Data



| Property | Value | Reference |
|-------------------|---------------------|-----------------|
| CAS Number | 13161-30-3 | [1][2][3][4][5] |
| Molecular Formula | C5H5NO2 | [1][2][3][4] |
| Molecular Weight | 111.10 g/mol | [1][2][3][5] |
| Appearance | Beige powder | [4] |
| Melting Point | 147-152 °C | [2][4] |
| Flash Point | 100 °C (closed cup) | [2] |
| Assay | ≥98.0% | [2][4] |
| Storage | Room Temperature | [4] |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of **2-Pyridinol-1-oxide**.

| Technique | Key Features and Observations |
|--|---|
| ¹ H NMR & ¹³ C NMR | Provides detailed information about the molecular structure, allowing for structural verification.[6] |
| UV-Vis Spectroscopy | Used to study electronic transitions, particularly when investigating the compound's interaction with metal ions.[6] |
| Infrared (IR) Spectroscopy | The IR spectrum shows a strong absorption band for the C=O stretching vibration, which is indicative of the pyridone tautomer. Bands related to the N-O group are also present, confirming the N-oxide structure.[6] A study of a Ni(II) complex with 2-hydroxypyridine-N-oxide showed a free ligand absorption band at 3331 cm ⁻¹ due to the O-H group, with the nitroso group observed at 1446 cm ⁻¹ .[6] |

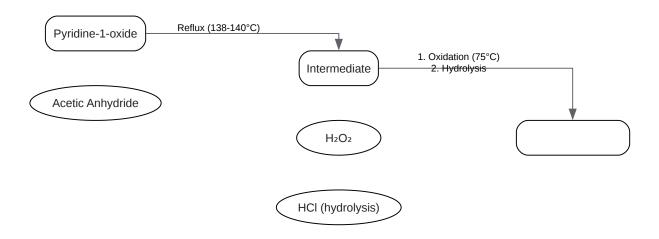


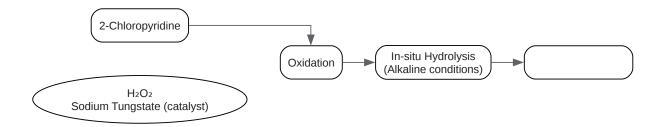
Synthesis of 2-Pyridinol-1-oxide

Several synthetic routes to **2-Pyridinol-1-oxide** have been developed, ranging from laboratory-scale preparations to more efficient industrial processes.

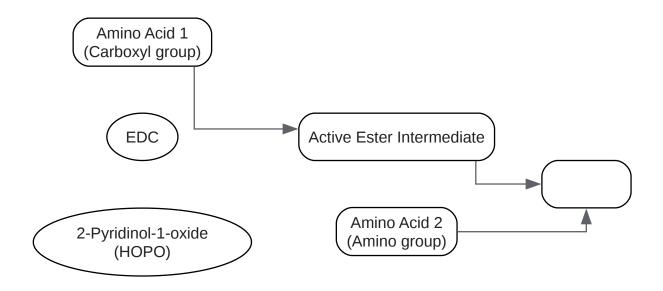
Synthesis from Pyridine-1-oxide

A common laboratory-scale synthesis involves the reaction of pyridine-1-oxide with acetic anhydride.[6] The resulting intermediate is then oxidized and hydrolyzed to yield the final product.









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